Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine, also known as cis-3-((methylsulfonyl)methyl)cyclopentan-1-amine, is a chemical compound characterized by a cyclopentane ring with a methylsulfonyl group and an amino group attached. Its molecular formula is C7H15NO2S, and it has a molecular weight of 177.26 g/mol. The compound features specific stereochemistry, which is crucial for its biological activity and chemical reactivity .
The chemical reactivity of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine can be attributed to the presence of the amino group and the methylsulfonyl group. The amino group can participate in nucleophilic substitution reactions, while the methylsulfonyl moiety can undergo hydrolysis or react with nucleophiles. These reactions are significant in the context of drug development and synthesis.
Research indicates that compounds similar to Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine exhibit various biological activities, including inhibition of fatty acid synthase (FASN), which plays a vital role in lipid metabolism. Inhibition of FASN has implications for therapeutic strategies in treating obesity and related metabolic disorders . Additionally, structural analogs have shown potential in modulating neuropeptide levels, which may influence food intake and energy balance.
The synthesis of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine typically involves several key steps:
These methods can be optimized for yield and purity, often utilizing catalysts to facilitate reactions.
Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine has potential applications in pharmaceutical research, particularly as a lead compound for developing drugs targeting metabolic disorders. Its unique structure allows for exploration in various therapeutic areas, including obesity management and metabolic syndrome treatments.
Interaction studies involving Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine focus on its binding affinity to biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, its interaction with fatty acid synthase could provide insights into its role in modulating lipid metabolism .
Several compounds share structural similarities with Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Rac-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate | Cyclopentane with an amino group and methyl ester | Contains an ester functional group influencing solubility |
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl acetate | Cyclopentane with a tert-butoxycarbonyl protecting group | Protecting group allows for selective reactions |
(1R,3R)-3-amino-2,2-dimethylcyclobutyl acetate | Cyclobutane derivative with amino substitution | Different ring structure alters reactivity and biological profile |
Uniqueness: The specific stereochemistry of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine imparts unique reactivity and biological activity compared to its analogs. The presence of the methylsulfonyl group distinguishes it from other compounds, influencing both chemical behavior and potential therapeutic applications.
The systematic IUPAC name for this compound is rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine, indicating its relative stereochemistry at the C1 and C3 positions. The prefix "rel-" denotes that the configuration is described relative to the parent structure rather than in absolute terms. The molecular formula is C₇H₁₅NO₂S, with a molecular weight of 177.27 g/mol. The compound belongs to the class of substituted cyclopentylamines, characterized by a cyclopentane ring functionalized with amine and sulfonyl groups.
Key structural features include:
The SMILES notation, N[C@H]1CC@@HCC1, explicitly defines the stereochemistry using the Cahn-Ingold-Prelog priorities.
The cyclopentane ring adopts a puckered conformation to alleviate angle strain. In planar cyclopentane, internal bond angles would theoretically be 108°, but puckering allows angles closer to the tetrahedral ideal of 109.5°. Computational studies suggest that substituents like the methylsulfonyl group influence the preferred conformation by introducing steric and electronic effects.
Bond | Length (Å) | Angle (°) |
---|---|---|
C1-N | 1.47 | C3-C2-C1: 103 |
C3-CH₂SO₂CH₃ | 1.54 | C2-C3-C4: 105 |
S=O | 1.43 | O-S-O: 119 |
Table 1: Representative bond lengths and angles derived from computational models.
The methylsulfonyl group adopts a staggered conformation relative to the cyclopentane ring to minimize steric clashes. The amine group participates in hydrogen bonding, influencing solubility and intermolecular interactions.
The compound has two chiral centers at C1 and C3, resulting in four possible stereoisomers. The rel-(1R,3S) configuration is assigned based on:
The stereochemical purity (≥95%) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.
Cyclopentane's flexibility allows interconversion between envelope and half-chair conformations via pseudorotation. In rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine, the bulky methylsulfonyl group stabilizes the envelope conformation, where C3 is displaced from the plane to reduce steric strain (Figure 1).
Energy Differences:
Substituent effects dominate conformational preferences, with the amine group adopting an equatorial-like position to minimize 1,3-diaxial interactions.